3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
CAS No.:
Cat. No.: VC15937025
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO |
|---|---|
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 3-bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
| Standard InChI | InChI=1S/C10H12BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5H2,1H3 |
| Standard InChI Key | RTXHRYRKOMNFOC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(CCCC2)C=C(C1=O)Br |
Introduction
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step reactions starting from tetrahydroquinoline precursors. A representative procedure involves reductive amination followed by bromination:
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Reductive Methylation: 7-Bromo-1,2,3,4-tetrahydroquinoline reacts with paraformaldehyde in dichloroethane (DCE) under argon, followed by sodium triacetoxyborohydride-mediated reduction to introduce the methyl group .
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Cyclization and Bromination: Subsequent steps employ brominating agents under controlled conditions to yield the final product .
Key reaction conditions include:
Table 1: Synthetic Parameters and Yields
| Step | Reagents | Yield | Purity Method |
|---|---|---|---|
| Reductive Methylation | NaBH(OAc)₃, DCE, paraformaldehyde | 67% | LCMS (m/z 226) |
| Bromination | HBr/AcOH | 72% | NMR, HPLC |
Structural Properties
The compound’s molecular formula is C₁₀H₁₂BrNO (MW: 242.11 g/mol), with a bicyclic framework comprising a partially saturated quinoline core . Critical structural features include:
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Stereochemistry: The methyl group at position 1 induces steric effects, influencing reactivity .
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Electrophilic Sites: The bromine atom at position 3 and the ketone at position 2 serve as handles for further functionalization .
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.45 (s, 3H, CH₃), δ 3.15 (m, 2H, CH₂) |
| LCMS | m/z 242.11 [M+H]⁺ |
| IR | 1680 cm⁻¹ (C=O stretch) |
Applications in Drug Discovery
Medicinal Chemistry
The compound’s scaffold is prized for:
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Diversity-Oriented Synthesis: Functionalization at positions 2 (ketone) and 3 (bromine) enables library generation for high-throughput screening .
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Lead Optimization: Methyl and bromine groups modulate pharmacokinetic properties, enhancing blood-brain barrier penetration in CNS targets .
Case Study: IDH1 Inhibitor Development
A recent campaign utilized tetrahydroquinoline cores to develop pyridin-2-one inhibitors like (+)-119, which outperformed ivosidenib (AG-120) in reducing 2-HG levels in xenograft models . This underscores the scaffold’s utility in targeting neomorphic enzyme mutations .
Comparison with Structural Analogs
Substituent Effects on Activity
Modifications to the tetrahydroquinoline core significantly alter biological activity:
Table 3: Analog Comparison
| Compound | R₁ | R₂ | IC₅₀ (R132H IDH1) |
|---|---|---|---|
| 3-Bromo-1-methyl- (This compound) | CH₃ | Br | Pending |
| 7,7-Dimethyl- (Hit 1) | CH(CH₃)₂ | H | 1.6 μM |
| 2-Trifluoromethyl- (44) | CF₃ | H | 0.8 μM |
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Electron-Withdrawing Groups: Bromine and trifluoromethyl enhance potency by stabilizing enzyme-inhibitor interactions .
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Steric Bulk: Methyl groups improve metabolic stability but may reduce binding affinity if oversized .
Future Directions and Challenges
Synthetic Challenges
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Regioselectivity: Bromination at position 3 requires precise control to avoid polybrominated byproducts.
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Scalability: Multi-step sequences necessitate optimization for industrial-scale production .
Therapeutic Opportunities
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